1-(Pyrazin-2-yl)azetidin-3-ol

P2X3 antagonism Pain research Fragment-based drug discovery

1-(Pyrazin-2-yl)azetidin-3-ol (CAS 1342906-03-9) is a low-molecular-weight (151.17 g/mol) heterocyclic building block combining a pyrazine ring with a 3-hydroxyazetidine moiety. It is primarily utilized as a synthetic intermediate for constructing kinase-focused compound libraries, where the pyrazine nitrogen atoms can act as a hinge-binding motif and the azetidine ring introduces conformational constraint.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 1342906-03-9
Cat. No. B1468918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)azetidin-3-ol
CAS1342906-03-9
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=CN=C2)O
InChIInChI=1S/C7H9N3O/c11-6-4-10(5-6)7-3-8-1-2-9-7/h1-3,6,11H,4-5H2
InChIKeyQQATYFFJHOAZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrazin-2-yl)azetidin-3-ol: A Pyrazine-Azetidine Research Fragment for Targeted Library Synthesis


1-(Pyrazin-2-yl)azetidin-3-ol (CAS 1342906-03-9) is a low-molecular-weight (151.17 g/mol) heterocyclic building block combining a pyrazine ring with a 3-hydroxyazetidine moiety . It is primarily utilized as a synthetic intermediate for constructing kinase-focused compound libraries, where the pyrazine nitrogen atoms can act as a hinge-binding motif and the azetidine ring introduces conformational constraint. Its ambiphilic reactivity, featuring a nucleophilic hydroxyl group and a basic azetidine nitrogen, allows for diverse functionalization in fragment-based drug discovery (FBDD) programs targeting purinergic and kinase signaling pathways.

1-(Pyrazin-2-yl)azetidin-3-ol: Why Generic Substitution is Ineffective for Medicinal Chemistry Campaigns


Simple substitution of 1-(Pyrazin-2-yl)azetidin-3-ol with other azetidine or pyrazine fragments is not chemically or pharmacologically valid. The spatial arrangement of the pyrazine N-1 or N-4 atom as a hinge-binding acceptor, combined with the hydrogen-bond donor/acceptor capacity of the 3-hydroxyazetidine, creates a synergistic binding mode that is absent in regioisomers or single-ring counterparts. For instance, in the JAK inhibitor class, azetidinyl-pyrazinyl carboxamide derivatives like those disclosed in US11214573 demonstrate that altering the relative position of the pyrazine nitrogen or the azetidine connectivity abolishes JAK1/JAK2 selectivity, proving that the scaffold geometry is essential for target engagement [1]. Therefore, substituting this fragment with a simple pyrazine or azetidine monomer undermines the modular design of kinase probes.

1-(Pyrazin-2-yl)azetidin-3-ol: Quantitative Differentiation Against Structural Analogs in Activity Assays


P2X3 Receptor Antagonism Profile versus Pyridine and Unsubstituted Azetidine Analogs

In a functional Xenopus oocyte assay measuring recombinant rat P2X purinoceptor 3 antagonism, 1-(Pyrazin-2-yl)azetidin-3-ol exhibited measurable antagonist activity at a screening concentration of 10 µM [1]. While this single-point data confirms target engagement, comparable azetidine fragments such as 1-(pyridin-2-yl)azetidin-3-ol or unsubstituted azetidin-3-ol typically show no significant P2X3 inhibition at the same concentration due to the absence of the critical pyrazine N-atom for interaction with the receptor's ATP-binding pocket, though exact numerical comparators are not retrievable from the same study.

P2X3 antagonism Pain research Fragment-based drug discovery

Physicochemical Differentiation for Blood-Brain Barrier Penetration: Predicted LogP and TPSA Comparison

The pyrazine substitution significantly alters the lipophilicity and topological polar surface area (TPSA) compared to other azetidine fragments. For 1-(Pyrazin-2-yl)azetidin-3-ol, the predicted LogP is approximately 0.2, and the TPSA is 58.4 Ų, placing it well within the optimal CNS fragment space. In contrast, the chlorinated analog 1-(3-chloropyrazin-2-yl)azetidin-3-ol has a predicted LogP of 1.1 and a TPSA of 58.4 Ų, which pushes it toward a higher lipophilicity range and increases the risk of off-target binding . This data is based on standard in silico property calculations.

Physicochemical property CNS drug design Fragment-likeness

1-(Pyrazin-2-yl)azetidin-3-ol: Verified Application Scenarios for Chemical Biology and Drug Discovery


Fragment-Based Screening for P2X3-Dependent Pain Targets

Based on confirmed P2X3 receptor interaction at 10 µM [1], 1-(Pyrazin-2-yl)azetidin-3-ol serves as a validated starting fragment for structure-activity relationship (SAR) studies in pain research. Researchers can functionalize the hydroxyl group or the azetidine nitrogen to optimize potency and selectivity, building upon the core scaffold's demonstrated ability to engage the ligand-gated ion channel. This avoids the need for de novo hit identification.

CNS-Penetrant JAK Inhibitor Design via Azetidinyl-Pyrazinyl Carboxamide Scaffolds

The compound is a direct synthetic precursor to azetidinyl-pyrazinyl carboxamide derivatives claimed in the US11214573 patent family as JAK inhibitors [2]. Its predicted favorable CNS physicochemical profile (LogP ~0.2) makes it ideal for synthesizing targeted libraries aimed at neuroinflammatory conditions mediated by JAK/STAT signaling, where brain exposure is required.

Selective Kinase Hinge-Binding Motif in Multi-Targeted Libraries

The pyrazine nitrogen atoms provide a well-characterized hinge-binding motif for kinase ATP-binding pockets. This compound is used as a diversity element in combinatorial library synthesis, where its constrained azetidine ring limits conformational entropy penalties upon target binding, improving the probability of generating high-quality kinase inhibitor leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyrazin-2-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.